molecular formula C20H18N2O6S B2671391 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide CAS No. 2034491-59-1

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide

Cat. No.: B2671391
CAS No.: 2034491-59-1
M. Wt: 414.43
InChI Key: XRXUGRYYSXAKOS-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is a synthetically designed small molecule that has garnered significant interest in pharmacological research for its potential as a modulator of protein kinase activity. Its molecular architecture, featuring a benzodioxin moiety linked to a hydroxy-substituted ethyl chain and a distinct biheteroaromatic system comprising furan and thiophene rings, is characteristic of compounds that target the ATP-binding site of kinases. Research into structurally related analogues suggests this compound may exhibit potent and selective inhibition of specific kinases within the mitogen-activated protein kinase (MAPK) signaling pathway , which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various proliferative diseases, making targeted kinase inhibitors a major focus in oncological and inflammatory disease research . The primary research value of this compound lies in its utility as a chemical probe to elucidate the complex signaling dynamics of kinase pathways, to validate new molecular targets in vitro, and to serve as a lead structure for the development of novel therapeutic agents. Its investigation contributes to the fundamental understanding of cellular signal transduction and the pathogenesis of kinase-driven disorders.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-14(16-4-3-15(28-16)12-5-8-29-11-12)10-21-19(24)20(25)22-13-1-2-17-18(9-13)27-7-6-26-17/h1-5,8-9,11,14,23H,6-7,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXUGRYYSXAKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Scientific Research Applications

Anti-Diabetic Potential

Research has demonstrated that derivatives of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide exhibit significant anti-diabetic activity. These compounds have been evaluated for their ability to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . The inhibition of this enzyme can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.

Antiviral Properties

The compound has also been included in antiviral screening libraries, indicating its potential effectiveness against viral infections . Compounds with similar structures have shown promise in inhibiting viral replication and modulating immune responses.

Neurological Disorders

The benzodioxin structure is associated with neuroprotective effects. Research into benzofuran derivatives suggests that they may be effective in treating conditions like depression and anxiety by modulating neurotransmitter systems . Compounds similar to this compound have been studied for their binding profiles to serotonin receptors, which are critical in mood regulation.

Cancer Treatment

Some studies have indicated that benzodioxins can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

StudyFocusFindings
Anti-diabetic activitySynthesized derivatives showed significant α-glucosidase inhibition.
Antiviral propertiesIncluded in antiviral screening libraries; potential against viral infections noted.
Neurological effectsSimilar compounds exhibited neuroprotective effects via serotonin receptor modulation.
Anticancer activityInduced apoptosis in cancer cell lines; inhibited tumor growth through signaling pathway modulation.

Mechanism of Action

The mechanism by which N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is unique due to its combination of a benzodioxin ring, a thiophene-furan moiety, and an ethanediamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on enzyme inhibition, anticancer activity, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a thiophene-furan hybrid. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, and it exhibits unique pharmacological properties due to its heterocyclic components.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, with a focus on its enzyme inhibitory effects and anticancer properties.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to benzodioxin derivatives. For instance, sulfonamide derivatives containing benzodioxin have shown significant inhibition against α-glucosidase and acetylcholinesterase enzymes, which are relevant for treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The IC50 values for these compounds ranged from 8.86 μM to 35.62 μM when compared to standard drugs like 5-fluorouracil .

CompoundTarget EnzymeIC50 (μM)
Benzodioxin Derivative Aα-glucosidase8.86
Benzodioxin Derivative BAcetylcholinesterase35.62

Anticancer Activity

The anticancer activity of benzodioxin derivatives has also been documented. Compounds derived from this class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, specific derivatives have shown IC50 values as low as 12.4 μM against HeLa cells by inhibiting NF-κB activation .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Inhibitory Effects on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing significant growth inhibition with an IC50 of 58 μM.
  • Anti-inflammatory Properties : Another investigation showed that related benzodioxin compounds could reduce levels of pro-inflammatory mediators such as NO and TNF-α in LPS-stimulated BV2 microglia cells, indicating potential neuroprotective effects .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzyme active sites or cellular pathways involved in inflammation and cancer proliferation.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide with high purity?

  • Methodological Answer :

  • Use multi-step organic synthesis with TLC monitoring to track intermediate formation (e.g., coupling reactions for the ethanediamide group and heterocyclic rings) .
  • Optimize solvent systems (e.g., DMF for polar intermediates) and stoichiometric ratios of reagents (e.g., 1.5 mol potassium carbonate for deprotonation) to minimize side products .
  • Purify via column chromatography or recrystallization, leveraging differences in solubility between the target compound and byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Combine spectroscopic techniques:
  • 1H/13C NMR to verify substituent positions on the benzodioxin, thiophene, and furan rings .
  • IR spectroscopy to confirm the presence of amide (C=O, N-H) and hydroxyl (-OH) functional groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :

  • Perform in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines, given structural similarities to thiophene-derived bioactive compounds .
  • Test enzyme inhibition (e.g., kinase or protease assays) due to the oxalamide group’s potential as a hydrogen-bond donor .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s derivatives?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, focusing on regioselectivity in heterocyclic ring formation .
  • Apply AI-driven reaction path search tools (e.g., COMSOL Multiphysics) to predict optimal conditions (temperature, solvent) for yield improvement .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-reference 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the benzodioxin and thiophene-furan moieties .
  • Validate ambiguous results via X-ray crystallography if single crystals can be obtained .
  • Use triangulation by comparing experimental data with simulated spectra from computational models .

Q. How to design experiments evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Conduct ADMET profiling :
  • Lipophilicity (LogP) via HPLC to assess membrane permeability .
  • Metabolic stability using liver microsomes to identify potential oxidation sites (e.g., thiophene ring) .
  • Employ molecular docking to predict binding affinities with cytochrome P450 enzymes .

Q. What advanced separation techniques improve purification efficiency?

  • Methodological Answer :

  • Utilize preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for high-resolution separation .
  • Explore membrane-based technologies (e.g., nanofiltration) to isolate macromolecular impurities .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :

  • Investigate bioavailability limitations (e.g., poor solubility or rapid metabolism) via plasma protein binding assays and pharmacokinetic modeling .
  • Use knockout animal models to isolate target-specific effects from off-target interactions .

Q. What statistical approaches validate reproducibility in synthetic yield data?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and quantify their impact via ANOVA .
  • Perform Bland-Altman analysis to assess inter-laboratory variability in yield reporting .

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